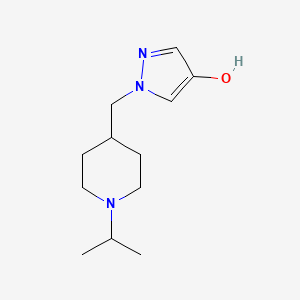
(5-Acetamido-3-acetyloxy-4-hydroxy-6-phenylmethoxyoxan-2-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Acetamido-3-acetyloxy-4-hydroxy-6-phenylmethoxyoxan-2-yl)methyl acetate is a complex organic compound with a variety of functional groups, including acetamido, acetyloxy, hydroxy, and phenylmethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Acetamido-3-acetyloxy-4-hydroxy-6-phenylmethoxyoxan-2-yl)methyl acetate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route might involve the following steps:
Formation of the oxane ring: This can be achieved through a cyclization reaction of a suitable precursor.
Introduction of the acetamido group: This can be done by reacting the intermediate with acetic anhydride and an amine.
Acetylation of the hydroxy groups: This step involves the reaction of the intermediate with acetic anhydride to introduce the acetyloxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(5-Acetamido-3-acetyloxy-4-hydroxy-6-phenylmethoxyoxan-2-yl)methyl acetate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenylmethoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of a substituted oxane derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-Acetamido-3-acetyloxy-4-hydroxy-6-phenylmethoxyoxan-2-yl)methyl acetate can be used as a building block for the synthesis of more complex molecules. Its various functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions due to its multiple functional groups. It can also be used in the synthesis of biologically active molecules.
Medicine
In medicine, this compound can be used as a precursor for the synthesis of pharmaceutical compounds. Its structural complexity allows for the design of molecules with specific biological activities.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its multiple functional groups allow for the design of materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5-Acetamido-3-acetyloxy-4-hydroxy-6-phenylmethoxyoxan-2-yl)methyl acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors through its functional groups, leading to a specific biological response. The acetamido and hydroxy groups can form hydrogen bonds with target molecules, while the phenylmethoxy group can participate in hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Acetamido-3-hydroxy-4-methoxy-6-phenylmethoxyoxan-2-yl)methyl acetate
- (5-Acetamido-3-acetyloxy-4-hydroxy-6-methoxyoxan-2-yl)methyl acetate
- (5-Acetamido-3-acetyloxy-4-hydroxy-6-phenylmethoxyoxan-2-yl)methyl benzoate
Uniqueness
(5-Acetamido-3-acetyloxy-4-hydroxy-6-phenylmethoxyoxan-2-yl)methyl acetate is unique due to the specific combination of functional groups it possesses. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Propiedades
IUPAC Name |
(5-acetamido-3-acetyloxy-4-hydroxy-6-phenylmethoxyoxan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO8/c1-11(21)20-16-17(24)18(27-13(3)23)15(10-25-12(2)22)28-19(16)26-9-14-7-5-4-6-8-14/h4-8,15-19,24H,9-10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKTXNYIHMBSPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

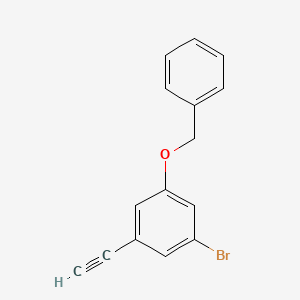


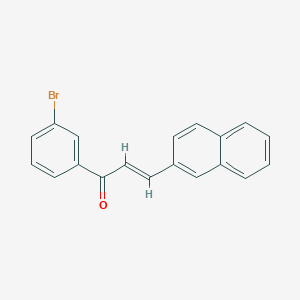

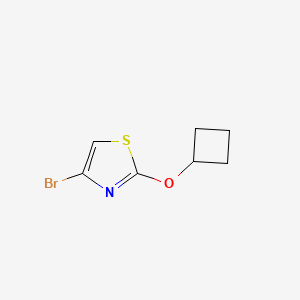
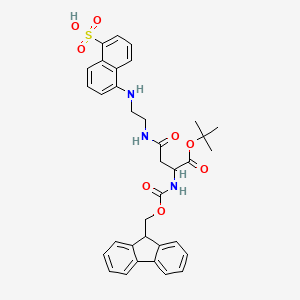
![acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B12080913.png)


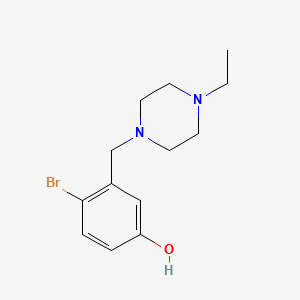
![4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B12080934.png)
